![molecular formula C26H26N4O4 B2510595 (Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534581-14-1](/img/structure/B2510595.png)
(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that have wide applications in medicinal chemistry . Pyrimidines are part of many bioactive molecules, including several drugs and nucleotides. The presence of the pivaloylimino group (a type of imine) and the carboxylate ester could potentially give this compound interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of appropriate precursors. The pivaloylimino group could be introduced through an imination reaction, and the carboxylate ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. The pivaloylimino group would contribute to the polarity of the molecule, and the carboxylate ester would be a potential site for hydrolysis reactions .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The pivaloylimino group could be hydrolyzed to give a carboxylic acid and an amine. The ester could also be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Thymidylate Synthase Inhibition
A compound structurally related to (Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate, identified as N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, has been found to inhibit thymidylate synthase, a key enzyme in DNA synthesis. This inhibition suggests potential antitumor properties, positioning the compound as a candidate for clinical evaluation (Taylor et al., 1992).
Modification for Enhanced Analgesic Properties
Chemical modification of the pyridine moiety, specifically methylation at position 8, has been explored to optimize the biological properties of related compounds. This modification has led to increased analgesic activity, particularly in para-substituted derivatives, suggesting potential for development as new analgesics (Ukrainets et al., 2015).
Antioxidant Activity
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which share a similar pyrimidine core structure, have been synthesized and evaluated for their antioxidant activity. Certain derivatives have shown promising antioxidant properties, suggesting their potential use in protecting against oxidative stress (Asha et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-5-34-24(32)19-15-18-21(27-20-13-9-10-14-29(20)23(18)31)30(16-17-11-7-6-8-12-17)22(19)28-25(33)26(2,3)4/h6-15H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMGTCDXDKEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.